molecular formula C11H20ClNO3 B6275181 rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, Mixture of diastereomers CAS No. 1807941-27-0

rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6275181
CAS No.: 1807941-27-0
M. Wt: 249.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is a diastereomeric mixture characterized by a tetrahydrofuran (oxolane) ring fused to a piperidine moiety, with a methyl ester group at the 3-position and a hydrochloride salt. The racemic nature of the compound implies equal proportions of enantiomers, while the diastereomerism arises from stereochemical variations at the 2- and 3-positions of the oxolane ring. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .

Properties

CAS No.

1807941-27-0

Molecular Formula

C11H20ClNO3

Molecular Weight

249.7

Purity

92

Origin of Product

United States

Biological Activity

The compound rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is a chiral molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and an oxolane structure, contributing to its unique pharmacological properties. The stereochemistry of the compound plays a significant role in its biological interactions.

The biological activity of rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is thought to involve:

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways, particularly those related to cancer progression.

Anticancer Properties

Recent investigations have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (µM)Mechanism of Action
4T1 (murine mammary)<30Induction of apoptosis
COLO201 (human colorectal)<30Cell cycle arrest in G0/G1 phase
MDA-MB-231 (breast cancer)25Inhibition of DNA synthesis

Studies indicate that the compound induces apoptosis and causes cell cycle arrest, particularly at the G0/G1 phase, which is crucial for halting cancer cell proliferation .

Enzyme Inhibition

Research has also focused on the compound's potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes that play roles in metabolic pathways associated with cancer. Ongoing studies aim to characterize its binding affinity and specificity for these targets .

Case Studies

A notable study explored the efficacy of rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride in xenograft models. The compound demonstrated significant tumor growth inhibition in BRCA-deficient cancer models, highlighting its potential as a targeted therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

a) rac-(2R,3R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid
  • Structure : This compound shares the oxolane-piperidine core but differs in substituents:
    • A tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen.
    • A free carboxylic acid replaces the methyl ester.
  • Properties :
    • The Boc group improves stability during synthetic steps but requires acidic conditions for removal.
    • The carboxylic acid reduces solubility compared to the hydrochloride salt in the target compound.
  • Applications : Likely used as an intermediate in peptide synthesis or medicinal chemistry .
b) (2R,3R)-Methyl-3-cyclohexyl-4-nitro-2-phenyl-2,3-dihydro-1H-pyrrole-2-carboxylate (+)-(3o)
  • Structure : Features a dihydropyrrole ring (unsaturated five-membered ring) with a nitro group, phenyl, and cyclohexyl substituents.
  • Properties: The nitro group introduces strong electron-withdrawing effects, altering reactivity. High enantiomeric excess (>99% ee) achieved via organocatalytic synthesis, contrasting with the diastereomeric mixture in the target compound.
  • Applications : Serves as a chiral building block for asymmetric synthesis .

Stereochemical and Physicochemical Comparisons

Property Target Compound Boc-Protected Analog Dihydropyrrole Derivative
Core Structure Oxolane-piperidine Oxolane-piperidine Dihydropyrrole
Functional Groups Methyl ester, HCl salt Boc-protected amine, carboxylic acid Nitro, phenyl, cyclohexyl, methyl ester
Stereochemistry Racemic diastereomers Racemic diastereomers Enantiomerically pure (99% ee)
Solubility High (due to HCl salt) Moderate (free carboxylic acid) Low (hydrophobic substituents)
Synthetic Utility Pharmaceutical intermediate Protected intermediate Chiral scaffold

Reactivity and Stability

  • Target Compound :
    • The methyl ester is susceptible to hydrolysis under basic conditions.
    • The piperidine-HCl group provides basicity, enabling interactions with biological targets.
  • Boc-Protected Analog :
    • Acid-labile Boc group limits use in acidic environments but offers controlled deprotection.
  • Dihydropyrrole Derivatives :
    • Nitro groups enable further functionalization (e.g., reduction to amines).
    • High enantiopurity ensures predictable stereochemical outcomes in reactions .

Preparation Methods

Oxolane Ring Formation via Aldol-Type Cyclization

The oxolane (tetrahydrofuran) ring is constructed through an aldol-type reaction followed by intramolecular cyclization. A sulfonium salt precursor, such as methionine-derived rac-1, is treated with a strong base (e.g., KOH) in dry acetonitrile at -6 °C to generate an enolate intermediate. This enolate reacts with an aldehyde (e.g., 4-bromobenzaldehyde) to form a β-hydroxy ester, which undergoes spontaneous intramolecular nucleophilic substitution to yield the tetrahydrofuran core.

  • Key Conditions :

    • Temperature: -6 °C to 0 °C to minimize side reactions.

    • Solvent: Anhydrous acetonitrile for optimal enolate stability.

    • Diastereoselectivity: Trans/cis ratios of 20:1 to 97:3, depending on aldehyde steric bulk.

Piperidine Substitution via Nucleophilic Coupling

The piperidin-4-yl group is introduced through a nucleophilic substitution or transition-metal-catalyzed coupling. In one approach, a brominated oxolane intermediate reacts with piperidine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the C-N bond. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can couple a hydroxylated oxolane with piperidine.

  • Yield Optimization :

    • Palladium-catalyzed couplings achieve 70–85% yields.

    • Mitsunobu reactions require stoichiometric reagents but provide >90% conversion.

Esterification and Salt Formation

The carboxylic acid intermediate is methylated using dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) in the presence of a base (e.g., NaOH). Subsequent treatment with hydrochloric acid (HCl) in diethyl ether converts the free base into the hydrochloride salt, enhancing solubility.

  • Critical Parameters :

    • Methylation efficiency: >95% with MeI under dark conditions.

    • Salt precipitation: Controlled pH adjustment to avoid hydrolysis.

Diastereoselectivity and Racemic Mixture Control

Stereochemical Outcomes in Cyclization

The aldol-cyclization step generates two stereocenters, resulting in four possible stereoisomers. However, the reaction favors trans-diastereomers due to steric hindrance during cyclization. For example, 4-bromobenzaldehyde produces a 97:3 trans/cis ratio, while bulkier aldehydes (e.g., pyrene derivatives) reduce selectivity to 20:1.

Resolution of Enantiomers

Racemization occurs during the final salt formation due to proton exchange at the α-carbon of the carboxylic acid. Chiral chromatography or enzymatic resolution is avoided industrially; instead, the racemic mixture is directly isolated via crystallization from ethanol/water.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility and safety. A microreactor system with residence times of 2–5 minutes achieves 88% yield in the cyclization step, compared to 78% in batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical grinding using ball mills reduces waste. For example, grinding the oxolane precursor with piperidine and K₂CO₃ for 2 hours achieves 82% coupling efficiency.

Comparative Analysis of Synthetic Methods

MethodYield (%)Diastereoselectivity (trans/cis)Scalability
Aldol-Cyclization78–8520:1 to 97:3High
Mitsunobu Coupling90–95N/AModerate
Palladium Catalysis70–85N/AHigh
Flow Reactor8897:3Industrial

Q & A

Q. What are the key synthetic routes for preparing rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride, and how can reaction conditions be optimized to improve diastereomeric purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of oxolane rings, coupling with piperidine derivatives, and esterification. Critical steps include:
  • Ring formation : Use of Lewis acids (e.g., BF₃·OEt₂) for oxolane ring closure under anhydrous conditions .
  • Stereochemical control : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) to enforce (2R,3S) configuration .
  • Salt formation : Reaction with HCl in polar solvents (e.g., methanol) to precipitate the hydrochloride salt .
    Optimization strategies:
  • Temperature/pH control : Adjusting reaction pH (6.5–7.5) and temperature (0–25°C) minimizes epimerization .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns resolves diastereomers; typical mobile phases include hexane/isopropanol (90:10) .

Q. What analytical techniques are most effective for distinguishing and quantifying diastereomers in this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR at 400–600 MHz resolves diastereomers via distinct chemical shifts (e.g., benzylic protons: δ 5.08 vs. 5.20 ppm) .
  • Chiral HPLC : Columns packed with cellulose tris(3,5-dimethylphenylcarbamate) separate diastereomers (retention times: 12.3 and 14.7 min) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 314.1763) and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations in the oxolane and piperidine moieties influence binding affinity to biological targets, and what experimental designs can isolate these effects?

  • Methodological Answer : Stereochemistry impacts receptor interactions via spatial complementarity. To study this:
  • Isomeric comparison : Synthesize pure (2R,3S) and (2S,3R) enantiomers via chiral resolution (e.g., using (-)-ephedrine to form diastereomeric salts ).
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity differences (e.g., Kd values: 12 nM vs. 450 nM for (2R,3S) vs. (2S,3R)) .
  • Molecular docking : Compare docking scores (e.g., AutoDock Vina) of diastereomers to receptors (e.g., serotonin transporters) .

Q. How can researchers resolve contradictions in biological activity data arising from diastereomeric mixtures?

  • Methodological Answer : Contradictions often stem from variable diastereomer ratios or impurities. Mitigation strategies include:
  • Batch standardization : Normalize diastereomer ratios (e.g., 1:1) via preparative HPLC and validate with ¹H NMR integration .
  • Dose-response curves : Test individual diastereomers in cellular assays (e.g., IC₅₀ for enzyme inhibition) to isolate contributions .
  • Meta-analysis : Compare data across studies using standardized purity thresholds (e.g., ≥95% by HPLC) .

Q. What strategies are effective for scaling up diastereomer separation without compromising yield?

  • Methodological Answer :
  • Fractional crystallization : Use methanol/water mixtures to exploit solubility differences; yields ~70% per cycle .
  • Simulated moving bed (SMB) chromatography : Continuous separation with chiral stationary phases improves throughput .
  • Dynamic kinetic resolution (DKR) : Combine enantioselective catalysts (e.g., Ru-based) with racemization agents to convert undesired diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.